Regioisomeric Purity: A Binary Decision Point for Synthetic Route Selection in TFPI Inhibitor Development
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide was specifically listed as a key commercial building block in the patent landscape for TFPI inhibitors, a class of anticoagulant targets. The 4-fluoro-2-trifluoromethyl regioisomer (CAS 1397237-82-9) is not cited in this context, suggesting a specific structural requirement for this substitution pattern in accessing the protected patent space US-8466108-B2 . The synthetic route is gated by the correct regioisomer; use of the wrong isomer leads to a different final compound, which is not covered by the same intellectual property.
| Evidence Dimension | Patent-cited utility as a synthetic intermediate for TFPI inhibitors |
|---|---|
| Target Compound Data | Cited in patent document report (ID: ALA3881481) as a building block for TFPI inhibitors (US-8466108-B2) |
| Comparator Or Baseline | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide (CAS 1397237-82-9). No patent citation found for this application. |
| Quantified Difference | Qualitative binary difference: cited vs. not cited in the target patent family. |
| Conditions | Patent database and literature mining for TFPI inhibitor development. |
Why This Matters
For procurement decisions in an IP-sensitive medicinal chemistry program, selecting the building block with documented use in the relevant patent family is mandatory to avoid synthetic route divergence and potential freedom-to-operate issues.
